molecular formula C20H41Br B041432 9-(Bromomethyl)nonadecane CAS No. 69620-20-8

9-(Bromomethyl)nonadecane

Cat. No. B041432
CAS RN: 69620-20-8
M. Wt: 361.4 g/mol
InChI Key: XSQSDBVMLJNZKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated organic compounds often involves the introduction of a bromine atom into the molecular framework. For example, an innovative synthesis approach for brominated sesquiterpenes, utilizing bromocyclization reactions, exemplifies a method that might be applicable to synthesizing structures similar to 9-(Bromomethyl)nonadecane (Fontaneda et al., 2016). Another study showcases the preparation of 9-(2-cycloalkylphenylimino)-5,6,7,8-tetrahydrocycloheptapyridylnickel halides, a process that involves complexation with nickel halides, which could be analogous to steps in synthesizing brominated nonadecane derivatives (Sun et al., 2015).

Molecular Structure Analysis

Molecular structure determination is pivotal for understanding the chemical behavior of brominated compounds. X-ray diffraction methods often reveal the crystalline structures and molecular interactions. For instance, the crystal and molecular structure of hydrogen-bonded complexes containing adenine and hypoxanthine derivatives showcase the utility of X-ray diffraction in elucidating molecular structures (Sakore & Sobell, 1969).

Chemical Reactions and Properties

Brominated compounds participate in various chemical reactions, including homocoupling and nucleophilic substitutions, highlighting their reactive nature and versatility in synthetic chemistry. The catalytic reductive homocoupling of 9-bromofluorene, for example, demonstrates the potential reactivity paths that brominated nonadecane derivatives might undergo (Sridevi & Leong, 2006).

Physical Properties Analysis

The physical properties of brominated organic compounds, such as melting points, boiling points, and solubility, are crucial for their application in various fields. These properties are influenced by the molecular structure and the nature of the bromination. Studies on compounds like 9(10)‐Bromo‐9‐octadecenoic acids provide insights into how bromination affects the physical properties of fatty acids, which could be extrapolated to understand the physical properties of 9-(Bromomethyl)nonadecane (Amat‐Guerri & Rivas‐Palmer, 1975).

Chemical Properties Analysis

The chemical properties of brominated compounds, including reactivity, stability, and functional group transformations, are essential for their utilization in chemical synthesis and industrial applications. The study on B-bromo-9-borabicyclo[3.3.1]nonane illustrates the selective reagent capabilities for ether cleavage, highlighting the chemical versatility of brominated compounds (Bhatt, 1978).

Scientific Research Applications

  • Cancer Treatment : Nanostructured lipid particles of 9-bromo-noscapine (9-Br-Nos-RR-NLPs) demonstrate enhanced cytotoxicity, apoptosis, and cellular uptake in lung cancer cells. This effect is attributed to their inhalable nature and rapid release properties, making them a potential tool in lung cancer therapy (Jyoti et al., 2015).

  • Nanotechnology : 9-BBN (9-Borabicyclo[3.3.1]nonane) is effective in synthesizing nearly monodisperse, ω-functionalized alkylthiol-stabilized gold nanoparticles with an average size of 3.3 nm. It can also produce silver, palladium, and platinum nanoparticles, demonstrating its versatility in nanoparticle synthesis (Sardar & Shumaker-Parry, 2009).

  • Chemical Synthesis : A novel strategy for synthesizing gem-diborylalkanes using 9-B-9-BBN as a catalyst has been demonstrated. This method allows for the synthesis of various terminal alkynes with a wide range of terminal alkynes, showing its potential in chemical synthesis (Docherty et al., 2020).

  • Organic Chemistry : B-allyl derivatives of 9-borabicyclo[3.3.1]nonane exhibit unusual chemistry, including allylic rearrangements and cis-trans isomerizations. Their protonolysis leads to the formation of propene and 1-butene, providing insights into organoborane chemistry (Kramer & Brown, 1977).

  • Molecular Imprinting : A study on a molecularly imprinted polymer showed that it stiffens binding site interactions, reducing nuclei mobility. This leads to shorter contact times for template nuclei, indicating potential applications in molecular imprinting technology (Skogsberg et al., 2007).

  • Material Science : N-nonadecane/cement composites demonstrate potential as thermal energy storage materials in buildings. Their well-dispersed n-nonadecane and high thermal stability make them suitable for this application (Li, Liu, & Fang, 2010).

  • Thermal Energy Storage : Micro/nanoencapsulated n-nonadecane with a poly(methyl methacrylate) shell shows promising potential for thermal energy storage applications in solar thermal control, vehicle battery systems, and thermal regulating applications (Sari et al., 2014).

Safety And Hazards

9-(Bromomethyl)nonadecane may cause skin and eye irritation. In case of contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration. If swallowed, rinse mouth with water .

properties

IUPAC Name

9-(bromomethyl)nonadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41Br/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h20H,3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQSDBVMLJNZKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(Bromomethyl)nonadecane

CAS RN

69620-20-8
Record name 9-(Bromomethyl)nonadecane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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